molecular formula C11H14N2O B3073935 2-(3-aminophenyl)-N-cyclopropylacetamide CAS No. 1018525-62-6

2-(3-aminophenyl)-N-cyclopropylacetamide

Cat. No. B3073935
Key on ui cas rn: 1018525-62-6
M. Wt: 190.24 g/mol
InChI Key: DMZDYILYWMVUFP-UHFFFAOYSA-N
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Patent
US09428499B2

Procedure details

To a stirred solution of N-cyclopropyl-2-(3-nitrophenyl)acetamide (2.4 g, 10.90 mmol) in methanol (25.0 ml) was added slurry of Pd/C (10%, 0.232 g), To the above reaction mixture, triethylsilane (8.70 ml, 54.5 mmol) was added slowly drop wise at room temperature (reaction was exothermic) and then the reaction mixture was stirred at room temperature for 1 hr. The reaction mixture was filtered through celite bed and the filtrate was evaporated under vacuum. The residue was triturated in hexane, the solid obtained was filtered and dried under vacuum to give the product (1.95 gm).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.232 g
Type
catalyst
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5](=[O:16])[CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[CH:8]=2)[CH2:3][CH2:2]1.C([SiH](CC)CC)C>CO.[Pd]>[NH2:13][C:9]1[CH:8]=[C:7]([CH2:6][C:5]([NH:4][CH:1]2[CH2:3][CH2:2]2)=[O:16])[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C1(CC1)NC(CC1=CC(=CC=C1)[N+](=O)[O-])=O
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
0.232 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
8.7 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(reaction was exothermic)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite bed
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was triturated in hexane
CUSTOM
Type
CUSTOM
Details
the solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)CC(=O)NC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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